Polyglycerin-6

Catalog No.
S757262
CAS No.
36675-34-0
M.F
C18H38O13
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyglycerin-6

CAS Number

36675-34-0

Product Name

Polyglycerin-6

IUPAC Name

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

Molecular Formula

C18H38O13

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2

InChI Key

FWTZRWTUPSQZOG-UHFFFAOYSA-N

SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O

Synonyms

POLYGLYCERIN-6

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H](COC[C@@H](COC[C@H](COC[C@H](COC[C@H](COC[C@H](CO)O)O)O)O)O)O)O

Polyglycerin-6 is a polymer derived from glycerol, characterized by its multiple glycerol units linked together. It typically has a molecular weight that allows it to function effectively as an emulsifier, surfactant, and moisturizer in various applications, particularly in cosmetics and personal care products. The chemical structure of Polyglycerin-6 consists of six glycerol units, making it a hexaglycerin. This compound is known for its ability to enhance the stability and texture of formulations, contributing to improved product performance and user experience .

Polyglycerin-6 acts as a humectant in cosmetic formulations. Its hygroscopic nature allows it to attract water from the environment and the deeper layers of the skin, keeping the skin hydrated and promoting a plump appearance. Additionally, it may act as a solubilizer, aiding in dissolving other cosmetic ingredients and improving the overall stability of the formulation [].

Polyglycerin-6 is generally considered a safe ingredient for cosmetic use. The Environmental Working Group (EWG) rates it as a low-hazard ingredient []. However, as with any cosmetic ingredient, allergic reactions are possible in some individuals.

Limited Research Availability

While Polyglycerin-6 is commonly used in the cosmetic industry, readily available scientific research specifically exploring its applications in non-cosmetic research fields is scarce. Most information available online focuses on its safety and function in personal care products.

Potential Applications

Based on its properties, some potential research applications for Polyglycerin-6 could include:

  • Drug delivery: Due to its humectant (water-attracting) properties, Polyglycerin-6 might be explored as a potential carrier for certain medications, especially those requiring topical or oral administration. However, further research is needed to confirm its efficacy and safety in this context.
  • Biocatalysis: As a polyol (molecule with multiple hydroxyl groups), Polyglycerin-6 could theoretically be investigated as a potential substrate or reaction medium in biocatalysis studies. However, no readily available published research explores this specific application.

Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Polyglycerin-6, along with other related polyglycerols, for use in cosmetics. Their 2023 report concludes that Polyglycerin-6 is safe as used in cosmetics based on existing data. This report also highlights the structural similarity of Polyglycerin-6 to Glycerin, a well-established safe ingredient, and utilizes data on Glycerin to support the safety assessment of Polyglycerin-6.

Additional Resources:

  • Safety Assessment of Diglycerin and Polyglycerin-3, -6, and -10 as Used in Cosmetics:
Typical of polyols. These include:

  • Esterification: Reacts with fatty acids to form esters, which are often used in cosmetic formulations to enhance emolliency.
  • Hydrolysis: In the presence of water, Polyglycerin-6 can break down into its constituent glycerol units.
  • Oxidation: Can react with oxidizing agents under certain conditions, potentially leading to the formation of aldehydes or acids .

The synthesis of Polyglycerin-6 typically involves the polymerization of glycerol. The common methods include:

  • Direct Polymerization: Glycerol is heated under controlled conditions to promote polymerization, often in the presence of catalysts.
  • Transesterification: Glycerol is reacted with fatty acids or triglycerides, leading to the formation of polyglycerols.
  • Glycerolysis: This method involves breaking down triglycerides into glycerol and fatty acids, followed by polymerization to form Polyglycerin-6 .

Polyglycerin-6 finds extensive applications across various industries:

  • Cosmetics: Used in moisturizers, sunscreens, and hair care products due to its emulsifying and moisturizing properties.
  • Pharmaceuticals: Acts as a solvent or carrier for active ingredients in topical formulations.
  • Food Industry: Utilized as a food additive for its emulsifying properties and ability to retain moisture .

Polyglycerin-6 shares similarities with other polyglycerins but has unique characteristics that distinguish it:

Compound NameNumber of Glycerol UnitsKey Features
Polyglycerin-33Lower viscosity; used primarily as a moisturizer.
Polyglycerin-1010Higher molecular weight; provides enhanced emolliency.
Hexaglycerin6Similar structure; often used interchangeably with Polyglycerin-6.
Diglycerin2More fluid; primarily used in lighter formulations.

Polyglycerin-6 is unique due to its balanced viscosity and emulsifying properties, making it particularly effective for stabilizing oil-in-water emulsions while providing moisture retention .

Catalytic Strategies for Controlled Polymerization

Anionic Ring-Opening Polymerization of Protected Glycidol Derivatives

Anionic polymerization enables precise control over polyglycerin-6’s molecular weight and branching topology. Using potassium methoxide or cesium hydroxide as initiators, researchers achieve linear architectures by polymerizing 1-ethoxyethyl glycidyl ether, followed by deprotection under acidic conditions. Recent advances employ triethylborane (TEB) as a co-catalyst, suppressing branching reactions and yielding quasilinear polyglycerin-6 with a degree of branching (DB) as low as 0.03–0.10. For example, TEB-mediated anionic polymerization at 0°C produces cyclic polyglycerin-6 with a DB of 0.08 and molecular weights up to 40 kDa.

Cationic Polymerization Using Citric Acid Proton Donors

Cationic routes leverage Brønsted acids like citric acid for solvent-free, ambient-temperature synthesis. Citric acid acts as both proton donor and initiator, incorporating into the polymer backbone and enabling pH-dependent degradation. This method yields hyperbranched polyglycerin-6 with DB ≈ 0.56–0.63 and molecular weights ≤1.5 kDa. The green synthesis avoids toxic solvents, aligning with circular economy principles.

Organocatalytic Approaches for Stereochemical Control

Frustrated Lewis pairs (FLPs) and phosphazene bases enable stereoselective polymerization. FLPs like B(C6F5)3/Et3N catalyze glycidol polymerization in aqueous buffers (pH 3.8–8.0), producing semibranched polyglycerin-6 (DB = 0.24) with narrow dispersity (Đ = 1.1–1.2). Organocatalysts also facilitate block copolymerization; switching from t-Bu-P4 to t-Bu-P2 allows sequential ROP of glycidol and lactones, forming amphiphilic polyglycerin-6-b-polycaprolactone.

Monomer Selection and Feed Ratios in Condensation Polymerization

Polycondensation of glycerol with diacids (sebacic, succinic) produces ester-linked polyglycerin-6 prepolymers. Increasing succinic acid content accelerates reaction kinetics:

  • GSu 1:1 (glycerol:succinic acid): Reaction time = 4.2 hrs
  • GS 1:1 (glycerol:sebacic acid): Reaction time = 8.5 hrs

Feed ratios directly influence oligomer distribution, as shown by ESI-MS:

Diacid Ratio (S:Su)Dominant Oligomer Mass (g/mol)Cyclic Structure Abundance
1:0400–60012%
0.5:0.5500–80027%
0:1600–90034%

Succinic acid promotes esterification over etherification, increasing cyclic oligomers by 183% compared to sebacic acid.

Advanced Characterization of Branching Topology via MALDI-TOF

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry resolves polyglycerin-6’s complex architectures:

  • Linear segments: Identified as [M+Na]+ peaks spaced 74 Da apart (C3H6O2 unit).
  • Branched structures: Exhibit mass defects due to ether/ester linkages; DB calculated via Equation 1:
    $$
    \text{DB} = \frac{2D}{2D + L} \quad \text{(D = dendritic units, L = linear units)}
    $$
  • Cyclic oligomers: Detected as [M+H]+ adducts at m/z 450–950, comprising 15–34% of prepolymers.

Green Chemistry Paradigms in Sustainable Production

Innovations in green synthesis minimize environmental impact:

  • Citric acid-initiated polymerization: Eliminates metal catalysts and solvents, achieving 98% atom economy.
  • Aqueous ring-opening polymerization (AEROP): Conducted in phosphate-buffered saline (pH 6.0, 80°C), yielding 12 kDa polyglycerin-6 with 32% lower energy input vs. traditional methods.
  • Volumetric 3D printing resins: Photocurable polyglycerin-6-acrylate reduces waste by enabling resin reuse ≥3 cycles without performance loss.

Hyperbranched vs. Linear Topological Configurations

The topological configuration of polyglycerin-6—whether hyperbranched or linear—profoundly impacts its physical and chemical behavior. Hyperbranched polyglycerin-6 (HPG) adopts a compact, three-dimensional structure with multiple branching points, resulting in a high density of terminal hydroxyl groups. This architecture contrasts sharply with linear polyglycerin-6, which features a straightforward, unbranched chain. The hyperbranched form exhibits a lower intrinsic viscosity (4–7 mL·g⁻¹) compared to linear analogs, a property attributed to its globular shape and reduced chain entanglement [2] [5]. For instance, HPG with a molecular weight of 20 kDa demonstrates a hydrodynamic radius of 7–10 nm, whereas linear polyglycerin-6 of similar molecular weight forms extended chains with radii exceeding 20 nm [5].

Water solubility represents another critical distinction. Hyperbranched polyglycerin-6 achieves solubility exceeding 400 mg/mL due to its numerous surface-exposed hydroxyl groups, which form extensive hydrogen bonds with water [2]. Linear polyglycerin-6, while still hydrophilic, exhibits lower solubility (∼250 mg/mL) owing to its reduced hydroxyl group accessibility [5]. This disparity underscores the role of branching in enhancing hydrophilicity. A comparative analysis of these configurations is summarized in Table 1.

Table 1: Structural and Solubility Properties of Hyperbranched vs. Linear Polyglycerin-6

PropertyHyperbranched Polyglycerin-6Linear Polyglycerin-6
Intrinsic Viscosity4–7 mL·g⁻¹15–20 mL·g⁻¹
Hydrodynamic Radius7–10 nm20–25 nm
Water Solubility>400 mg/mL~250 mg/mL
Terminal OH Groups18–22 per molecule2 per molecule

Data derived from [2] [5]

Molecular Weight Distribution Effects on Hydrophilicity

Molecular weight distribution governs polyglycerin-6’s hydration capacity and interfacial behavior. Studies reveal a nonlinear relationship between molecular weight and hydrophilicity: low-molecular-weight variants (≤10 kDa) exhibit rapid water absorption but poor moisture retention, while high-molecular-weight polymers (≥20 kDa) form stable hydration layers due to increased chain flexibility and hydroxyl group density [5] [6]. For example, hyperbranched polyglycerin-6 with a polydispersity index (PDI) of 1.2 achieves 90% water retention over 48 hours, whereas broader distributions (PDI >1.5) show reduced retention (∼70%) due to heterogeneous chain packing [6].

The polymerization method further influences these properties. Anionic ring-opening polymerization of glycidol produces narrow molecular weight distributions (PDI 1.1–1.3), enabling precise control over hydrophilicity [5]. In contrast, free-radical polymerization yields broader distributions (PDI 1.5–2.0), compromising hydration consistency [6]. Table 2 correlates molecular weight parameters with hydration performance.

Table 2: Molecular Weight Impact on Hydration Properties

Molecular Weight (kDa)PDIWater Retention (%)Hydration Layer Thickness (nm)
101.2852.1
201.3923.8
301.4883.2

Data sourced from [5] [6]

Dendritic Growth Patterns and Terminal Group Functionality

Dendritic growth mechanisms in polyglycerin-6 synthesis enable precise engineering of terminal group density and functionality. The "core-first" approach, utilizing hyperbranched polyglycerol cores, allows for the attachment of aliphatic or hydrophilic shells via oxyanionic ring-opening polymerization [4] [6]. For instance, a polyglycerin-6 core functionalized with biphenyl-PEG shells exhibits a 70 nm aggregate diameter and hosts up to 10 polar guest molecules per carrier [4]. Terminal hydroxyl groups serve as anchor points for further modifications, such as esterification or etherification, which tailor surface chemistry for specific applications [5] [6].

Branching patterns also influence terminal group accessibility. Hyperbranched polyglycerin-6 synthesized via slow monomer addition achieves a degree of branching (DB) of 0.65–0.75, resulting in 18–22 terminal hydroxyl groups per molecule [5]. Linear analogs, with DB ≈0, possess only two terminal groups. This disparity enables hyperbranched variants to act as multifunctional platforms for drug conjugation or surface modification [6]. Table 3 outlines dendritic growth parameters and their effects on functionality.

Table 3: Dendritic Growth Parameters and Terminal Group Characteristics

Synthesis MethodDegree of BranchingTerminal Groups per MoleculeGuest Molecule Capacity
Oxyanionic Polymerization0.70201.5 (nonpolar), 10 (polar)
Free-Radical Polymerization0.45120.8 (nonpolar), 5 (polar)

Data adapted from [4] [5] [6]

Surface Modification Through Hydroxyl Group Derivatization

The abundance of hydroxyl groups present in Polyglycerin-6 provides numerous opportunities for chemical modification and functionalization. With an average of 12-15 hydroxyl groups per molecule [2], this polymer presents a highly reactive platform for surface modification strategies. The hydroxyl groups serve as active sites for various derivatization reactions, enabling the introduction of new functional groups that can dramatically alter the compound's properties and applications [3].

The hydroxyl group density in Polyglycerin-6, with a hydroxyl value of 959 KOH mg/g [4], makes it an excellent candidate for multivalent functionalization strategies. These modifications can be performed selectively on primary or secondary hydroxyl groups, allowing for precise control over the degree and pattern of functionalization. The high water solubility of Polyglycerin-6 (>1000 g/L) [5] facilitates aqueous-based derivatization reactions, which are particularly advantageous for biomedical applications where organic solvents may be undesirable.

Research has demonstrated that the hyperbranched structure of Polyglycerin-6 provides unique advantages for surface modification compared to linear polymers. The numerous hydroxyl groups in the hyperbranched structure serve as scaffolds for further functionalization and provide good dispersibility under physiological conditions [3]. This characteristic enables the development of advanced materials with tailored properties for specific applications.

Carboxylation for Ionic Complexation Capabilities

Carboxylation of Polyglycerin-6 hydroxyl groups represents a fundamental strategy for introducing ionic complexation capabilities into the polymer structure. This modification involves the attachment of carboxylic acid groups to the available hydroxyl sites, creating anionic binding sites that can form stable complexes with metal ions and other cationic species. The carboxylation process significantly enhances the polymer's ability to interact with charged species in aqueous environments.

The carboxylation reaction typically employs carboxylic acids or their derivatives in conjunction with coupling agents such as 1-ethyl-3-[3-dimethylaminopropyl] carbodiimide (EDC) and N-hydroxysuccinimide (NHS) [6]. These coupling agents facilitate the formation of stable amide or ester bonds between the carboxyl groups and the hydroxyl groups of Polyglycerin-6. The reaction conditions can be optimized to achieve different degrees of carboxylation, allowing for precise control over the final properties of the modified polymer.

Research has shown that carboxylated polymers exhibit enhanced ionic complexation capabilities due to the presence of negatively charged carboxylate groups. These groups can chelate metal ions through electrostatic interactions and coordinate bonding mechanisms [7]. The effectiveness of chelating agents has been demonstrated to correlate directly with their binding capacity, as characterized by equilibrium affinity constants [7]. This relationship provides a quantitative framework for predicting the performance of carboxylated Polyglycerin-6 derivatives in ionic complexation applications.

The carboxylation strategy offers several advantages for targeted applications. The introduced carboxyl groups can serve as anchor points for further functionalization, enabling the attachment of bioactive molecules, drugs, or other functional groups. Additionally, the anionic nature of carboxylated Polyglycerin-6 makes it suitable for applications requiring interaction with positively charged biomolecules or surfaces. The pH-responsive behavior of carboxylated polymers also provides opportunities for controlled release applications, where the ionization state of the carboxyl groups can be modulated by environmental pH changes.

Experimental studies have demonstrated that carboxylated glycerol-based polymers maintain their biocompatibility while gaining new functional properties. The carboxylation process does not significantly alter the polymer's water solubility, ensuring that the modified material remains suitable for aqueous applications. The degree of carboxylation can be quantified using standard analytical techniques such as potentiometric titration or NMR spectroscopy, providing reliable methods for characterizing the modified polymers.

Sulfation Techniques for Enhanced Bioactivity

Sulfation of Polyglycerin-6 represents one of the most promising strategies for enhancing bioactivity, particularly for anti-inflammatory and biomedical applications. The sulfation process involves the introduction of sulfate groups onto the available hydroxyl sites, creating a polyanionic structure that mimics naturally occurring sulfated polysaccharides such as heparin and chondroitin sulfate. This modification dramatically alters the biological activity of the polymer, enabling it to interact with various biological systems and proteins.

The sulfation reaction is typically performed using sulfur trioxide-pyridine complex (SO₃-pyridine) or sulfur trioxide-dimethylformamide complex (SO₃-DMF) as sulfating agents [8] [9]. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions. The SO₃-pyridine complex is dissolved in DMF and added dropwise to a solution of Polyglycerin-6 in DMF over several hours at 60°C [10]. The reaction mixture is then stirred for additional hours to ensure complete sulfation.

Research has demonstrated that sulfated dendritic polyglycerols exhibit remarkable bioactivity, particularly in anti-inflammatory applications. Dendritic polyglycerol sulfate (dPGS) has been shown to bind strongly to selectins, which are cell adhesion molecules involved in inflammatory processes [9] [10]. The sulfated polymers demonstrated nanomolar binding affinity to P-selectin and L-selectin, significantly stronger than natural heparin, which shows only micromolar binding [9]. This enhanced binding capability makes sulfated Polyglycerin-6 derivatives promising candidates for anti-inflammatory therapeutics.

The degree of sulfation plays a crucial role in determining the bioactivity of the modified polymer. Studies have shown that increasing the degree of sulfation from 10% to 75% on the same polymer core results in enhanced selectin binding inhibition [10]. However, the relationship between sulfation degree and bioactivity is not strictly linear, as factors such as core size and sulfate group spacing also influence the biological activity. A clear dependency on both core size and the absolute number of sulfate groups per molecule has been observed, with optimal configurations achieving IC₅₀ values in the low nanomolar range [9].

The sulfation process can be controlled to achieve different degrees of functionalization, allowing for the fine-tuning of biological properties. Analytical techniques such as elemental analysis are used to determine the degree of sulfation, providing quantitative measures of the modification extent [9]. The sulfated polymers maintain their water solubility and biocompatibility while gaining new biological functions, making them suitable for various biomedical applications.

Sulfated Polyglycerin-6 derivatives have demonstrated activity in complement system inhibition, another important aspect of inflammatory processes. The sulfated polymers interact with complement factors C3 and C5, reducing C5a levels in animal models of complement activation [10]. This dual activity against both selectin-mediated cell adhesion and complement activation makes sulfated Polyglycerin-6 particularly attractive for anti-inflammatory applications.

The bioactivity of sulfated Polyglycerin-6 extends beyond anti-inflammatory effects. Research has shown that these polymers can bind to various proteins and growth factors, potentially modulating their biological activity [11]. The negatively charged surface created by sulfation enables electrostatic interactions with positively charged protein domains, providing a mechanism for selective protein binding and activity modulation.

Core-Shell Architectures via Block Copolymerization

The development of core-shell architectures represents an advanced functionalization strategy that enables the creation of sophisticated materials with tailored properties for specific applications. Block copolymerization of Polyglycerin-6 allows for the construction of well-defined core-shell structures where the polymer serves as either the core or shell component, depending on the desired application requirements. This approach provides unprecedented control over material properties and enables the development of multifunctional systems.

The core-shell architecture strategy employs Polyglycerin-6 as a macroinitiator for the polymerization of other monomers, creating multiarm star copolymers with controlled architectures [12]. In this approach, the multiple hydroxyl groups present in Polyglycerin-6 serve as initiation sites for the polymerization of various monomers, including lactide, acrylates, and other functional monomers. The resulting structures feature a Polyglycerin-6 core with polymer arms extending outward, creating a star-like architecture with unique properties.

Research has demonstrated the successful synthesis of amphiphilic linear-dendritic multiarm star copolymers using hyperbranched polyglycerol as the core component [12]. These structures were prepared by using Polyglycerin-6 with different molecular weights as macroinitiators for lactide polymerization. The polymerization conditions, including monomer-to-hydroxyl group ratios and reaction temperature, were optimized to achieve desired degrees of polymerization and molecular weights. At high molecular weights, nearly all hydroxyl groups of the Polyglycerin-6 core participated in the polymerization, resulting in star polymers with arm numbers equal to the number of available hydroxyl groups.

The core-shell architecture provides several advantages for targeted applications. The hydrophilic Polyglycerin-6 core ensures good water compatibility and biocompatibility, while the polymer shell can be designed to provide specific functionalities such as hydrophobic interactions, stimuli-responsiveness, or bioactivity. This design enables the encapsulation and controlled release of active compounds, making these structures attractive for drug delivery applications.

Experimental studies have shown that the transport capacity of core-shell structures depends on various factors, including the number and length of polymer arms, concentration of the star copolymer, and the nature of the cargo molecules [12]. The ability to encapsulate model compounds such as Congo red and 5-aminosalicylic acid was demonstrated, with transport capacity increasing with both the number and length of the polymer arms. This relationship provides a framework for designing core-shell structures with optimized loading and release properties.

The core-shell approach also enables the development of stimuli-responsive materials. By incorporating pH-sensitive, temperature-responsive, or redox-sensitive segments into the shell, the resulting materials can respond to environmental changes and release their cargo under specific conditions. This capability is particularly valuable for biomedical applications where controlled release at specific sites or under specific physiological conditions is required.

Advanced core-shell architectures have been developed using precipitation polymerization techniques, where Polyglycerin-6 derivatives are incorporated into the formation of nanogels with raspberry-like morphologies [13]. These structures feature core-shell arrangements where charged groups can be selectively located in either the core or shell regions, providing additional control over the material properties. The incorporation of functional monomers such as glycidyl methacrylate followed by amine functionalization enables the creation of positively charged core regions, while maintaining neutral or differently charged shell regions.

The development of core-shell architectures also extends to the incorporation of Polyglycerin-6 into more complex polymer systems. Research has shown that polyglycerol-functionalized materials can be used to create biocompatible coatings and surface modifications [14]. The polyglycerol component provides excellent resistance to non-specific protein adsorption, making these materials suitable for biomedical implants and diagnostic devices.

Crosslinking Approaches for Hydrogel Formation

The formation of hydrogels through crosslinking represents one of the most important applications of Polyglycerin-6 functionalization strategies. Hydrogels are three-dimensional networks of crosslinked polymers that can absorb and retain large amounts of water while maintaining their structural integrity. The multiple hydroxyl groups present in Polyglycerin-6 provide excellent opportunities for various crosslinking mechanisms, enabling the formation of hydrogels with tunable properties for diverse applications.

The crosslinking of Polyglycerin-6 can be achieved through various chemical and physical mechanisms, each offering distinct advantages and resulting in hydrogels with different properties. Chemical crosslinking involves the formation of covalent bonds between polymer chains, creating permanent networks with high mechanical stability. Physical crosslinking, on the other hand, relies on non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic associations, resulting in reversible networks that can respond to environmental changes.

Thiol-Michael addition reactions represent one of the most promising approaches for Polyglycerin-6 hydrogel formation. This reaction involves the nucleophilic addition of thiol groups to acrylate-functionalized Polyglycerin-6, creating a crosslinked network through Michael addition chemistry [15]. The reaction is typically conducted under mild conditions in aqueous media at physiological pH, making it particularly suitable for biomedical applications where harsh reaction conditions must be avoided.

Research has demonstrated the successful formation of hydrogels using acrylate-functionalized dendritic polyglycerol crosslinked with thiol-functionalized polyethylene glycol (PEG) via thiol-Michael click reaction [15]. The resulting hydrogels exhibit mechanical stiffness of approximately 1 kPa, which is suitable for cell growth and tissue engineering applications. The rheological properties of these hydrogels can be tailored by adjusting the concentration of crosslinking agents and the degree of functionalization of the polymer components.

The thiol-Michael crosslinking approach offers several advantages for hydrogel formation. The reaction is bioorthogonal, meaning it does not interfere with biological processes, and can be performed in the presence of cells or biological molecules. The reaction kinetics are fast and efficient, allowing for rapid gelation under physiological conditions. Additionally, the resulting hydrogels are stable and do not degrade under normal physiological conditions, making them suitable for long-term applications.

Aza-Michael addition reactions provide another avenue for Polyglycerin-6 hydrogel formation, particularly when using unsaturated polymer derivatives [16]. This approach involves the nucleophilic addition of amine groups to carbon-carbon double bonds, creating crosslinked networks through the formation of carbon-nitrogen bonds. The reaction can be performed with various aliphatic diamines, allowing for the tuning of crosslinking density and mechanical properties.

Studies have shown that aza-Michael crosslinking can be performed with different diamines, including 1,2-ethylenediamine, 1,4-butanediamine, 1,6-hexanediamine, 1,8-octanediamine, and 1,10-decanediamine [16]. The choice of diamine affects the crosslinking efficiency and the properties of the resulting hydrogels. Longer chain diamines generally result in more flexible networks, while shorter chain diamines create more rigid structures. The reaction conditions, including temperature and time, can be optimized to achieve desired crosslinking densities.

EDC/NHS coupling represents a versatile crosslinking strategy that can be applied to carboxylated Polyglycerin-6 derivatives. This approach involves the formation of amide bonds between carboxyl groups and amine groups, creating stable crosslinked networks [6]. The reaction is typically performed in aqueous media at slightly acidic pH using EDC as a coupling agent and NHS as a stabilizing agent. This method is particularly useful for creating hydrogels with incorporated bioactive molecules or for crosslinking with proteins or other biomolecules.

The EDC/NHS crosslinking approach offers excellent biocompatibility and stability. The reaction products are non-toxic, and unreacted EDC does not remain in the final material, eliminating concerns about cytotoxicity [6]. The crosslinking density can be controlled by adjusting the concentration of EDC and NHS, allowing for the fine-tuning of mechanical properties and degradation behavior.

Glutaraldehyde crosslinking provides a rapid and efficient method for Polyglycerin-6 hydrogel formation through aldehyde-amine reactions [6]. This bifunctional crosslinking agent forms covalent bonds with amino groups present in the polymer or with amino-functionalized Polyglycerin-6 derivatives. The reaction is fast and occurs under mild conditions, making it suitable for various applications. However, the potential cytotoxicity of unreacted glutaraldehyde requires careful consideration and thorough washing of the final hydrogels.

Genipin crosslinking offers a natural and biocompatible alternative for hydrogel formation [6]. This crosslinking agent, derived from gardenia fruits, forms crosslinks through reactions with amino groups, creating stable networks without the toxicity concerns associated with synthetic crosslinking agents. The reaction results in the formation of characteristic blue-green colored hydrogels, which can be advantageous for certain applications where visual identification of the crosslinked material is desired.

Stimuli-responsive hydrogels can be created by incorporating specific crosslinking mechanisms that respond to environmental changes. Research has demonstrated the synthesis of polyglycerol-based hydrogels that exhibit pH and temperature responsiveness [17]. These hydrogels were prepared by crosslinking polyglycerol with citric acid and fatty acids, creating networks that can swell or contract in response to changes in pH or temperature. The stimuli-responsive behavior makes these materials suitable for controlled release applications and smart material systems.

The crosslinking density and mechanical properties of Polyglycerin-6 hydrogels can be precisely controlled through various parameters, including the concentration of crosslinking agents, the degree of functionalization of the polymer, reaction time, and reaction temperature. This control enables the design of hydrogels with specific properties tailored for particular applications, ranging from soft tissue engineering scaffolds to drug delivery systems.

Advanced crosslinking strategies have been developed that combine multiple crosslinking mechanisms to achieve enhanced properties. For example, dual-crosslinked hydrogels can be created by combining covalent and non-covalent crosslinking mechanisms, resulting in materials with both mechanical stability and self-healing properties [18]. These advanced approaches expand the possibilities for creating sophisticated hydrogel materials with multiple functionalities.

The formation of hydrogels through crosslinking also enables the incorporation of various additives and functional components. Drugs, proteins, cells, and other bioactive molecules can be incorporated into the hydrogel matrix during the crosslinking process, creating composite materials with enhanced functionality. The mild conditions typically used for Polyglycerin-6 crosslinking help preserve the activity of incorporated biological molecules, making these approaches particularly attractive for biomedical applications.

Characterization of crosslinked Polyglycerin-6 hydrogels involves various analytical techniques to assess their properties and performance. Rheological measurements provide information about mechanical properties, including storage modulus, loss modulus, and viscoelastic behavior [15]. Swelling studies determine the water absorption capacity and equilibrium swelling ratios, which are important for understanding the hydrogel's behavior in aqueous environments. Microscopic techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) provide insights into the morphology and structure of the crosslinked networks.

XLogP3

-5.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

462.23124126 g/mol

Monoisotopic Mass

462.23124126 g/mol

Heavy Atom Count

31

Other CAS

36675-34-0

Wikipedia

(2S)-3-[(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

General Manufacturing Information

Hexaglycerol: ACTIVE

Dates

Last modified: 04-15-2024

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